molecular formula C21H13F4N5O B608907 CTLA-4 inhibitor CAS No. 635324-72-0

CTLA-4 inhibitor

Katalognummer B608907
CAS-Nummer: 635324-72-0
Molekulargewicht: 427.3626
InChI-Schlüssel: WQKVVTLTCHDAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is a protein receptor that acts as an immune checkpoint and downregulates immune responses . CTLA-4 inhibitors are a type of immune checkpoint inhibitor drug that helps treat cancer by preventing T-cells from binding with partner proteins that may prevent them from attacking unhealthy cells . The first characterized inhibitory immune checkpoint was CTLA-4 .


Synthesis Analysis

The LC4 peptide, a CTLA-4 inhibitor, was obtained through phage display peptide library screening and could block the CTLA-4/CD80 interaction . The LC4 peptide was modified to improve its tumor-targeting ability and reduce peripheral immune system activation .


Molecular Structure Analysis

The spatially folded drug molecule and CTLA-4 structure were analyzed using various servers and software . A structural analysis of the association of both PP2AA and PP2AC subunits with CTLA-4 was also performed .


Chemical Reactions Analysis

CTLA-4 inhibitors block the interaction of CTLA-4 with its ligands, resulting in increased luminescent signal . Compounds binding to CTLA-4 affected the expression and/or membrane distribution of CTLA-4 .


Physical And Chemical Properties Analysis

Quantum binding energies of the checkpoint protein CTLA-4 in complex with the immuno-oncological drug ipilimumab have been studied . Many structural properties of this drug have been unveiled .

Wissenschaftliche Forschungsanwendungen

  • CTLA-4 blockade has demonstrated significant clinical benefits in patients with metastatic melanoma, leading to the FDA approval of ipilimumab, a CTLA-4 inhibitor (Wang et al., 2011).

  • Blockade of CTLA-4 on both effector and regulatory T cell compartments is essential for the full therapeutic effects of anti–CTLA-4 antibodies in cancer immunotherapy (Peggs et al., 2009).

  • CTLA-4 and PD-1 inhibitors, either as single agents or in combination, have been approved for the treatment of metastatic melanoma, but they result in a unique spectrum of adverse events due to immune system activation (Boutros et al., 2016).

  • The genetic basis for clinical response to CTLA-4 blockade in melanoma has been explored, showing that mutational load and neoantigen landscape are associated with response to therapy (Snyder et al., 2014).

  • CTLA-4 blockade in sepsis has shown a dose-dependent effect on survival, suggesting its potential application beyond cancer treatment (Inoue et al., 2011).

  • CTLA-4-mediated posttranslational modifications have been shown to direct cytotoxic T-lymphocyte differentiation, indicating a role in modulating the immune response in cancer (Lingel et al., 2017).

  • Immune monitoring during clinical development of CTLA-4 antibody therapy has been essential to understand its mechanism of action and identify prognostic immunologic correlates of clinical endpoints (Callahan et al., 2010).

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVVTLTCHDAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CTLA-4 inhibitor

Citations

For This Compound
10
Citations
A Bang, TJ Wilhite, LRG Pike, DN Cagney… - International Journal of …, 2017 - Elsevier
… We identified 133 patients, of whom 28 received a CTLA-4 inhibitor alone, 88 received a PD-1 inhibitor alone, and 17 received both classes of inhibitors either sequentially (n=13) or …
Number of citations: 152 www.sciencedirect.com
MM Sun, RD Levinson, A Filipowicz… - Ocular immunology …, 2019 - Taylor & Francis
… The literature for the CTLA-4 inhibitor ipilimumab induced uveitis has been well cited, 54 and was not repeated here. Uveitis has been reported after PD-1 therapy (pembrolizumab or …
Number of citations: 64 www.tandfonline.com
N Siewe, A Friedman - PloS One, 2022 - journals.plos.org
… % of patients receiving CTLA-4 inhibitor (ipilimumab) develop … who are treated with CTLA-4 inhibitor (ipilimumab), and thus … due to treatment with CTLA-4 inhibitor, and we represent the …
Number of citations: 4 journals.plos.org
JR Brahmer - 2012 - Future Medicine
Ipilimumab is the first antibody against cytotoxic T-lymphocyte antigen-4 (CTLA-4) approved for use in the clinic. With its recent US FDA approval and exciting tumor activity, ipilimumab …
Number of citations: 3 www.futuremedicine.com
H Zhang, J Mi, Q Xin, W Cao, C Song, N Zhang… - Frontiers in …, 2023 - frontiersin.org
… This review focuses on the mechanisms of CTLA-4 inhibitor monotherapy or combination therapy in breast cancer. We systematically summarize the latest research and clinical …
Number of citations: 6 www.frontiersin.org
P Friedlander, K Wood, K Wassmann… - … for ImmunoTherapy of …, 2018 - Springer
… received prior chemotherapy with the investigational CTLA-4 inhibitor tremelimumab as part of a … Treatment of patients with unresectable or stage IV melanoma with the CTLA-4 inhibitor …
Number of citations: 32 link.springer.com
A Sekulic, WS Liang, W Tembe, T Izatt… - Molecular genetics & …, 2015 - Wiley Online Library
… Treatment with the CTLA 4 inhibitor ipilimumab resulted in a rapid clinical response. Our findings suggest a novel driver mechanism for SS , and cancer in general, and exemplify an …
Number of citations: 83 onlinelibrary.wiley.com
A Wilkins, F McDonald, K Harrington… - … for ImmunoTherapy of …, 2019 - Springer
… Formenti et al. have recently reported the clinical outcomes and translational readouts of a trial of the anti-CTLA-4 inhibitor, ipilimumab, in combination with palliative radiotherapy in 39 …
Number of citations: 17 link.springer.com
F Liu, J Huang, X Liu, Q Cheng, C Luo, Z Liu - Cancer cell international, 2020 - Springer
… The first large phase III trial of ipilimumab (a CTLA-4 inhibitor) plus nivolumab (a PD-1 inhibitor) in recurrent World Health Organization (WHO) grade IV glioma (glioblastoma) (…
Number of citations: 83 link.springer.com
PP Zhang, J Wang, DZ Ding, L Zhang, C Cheng… - Medicine, 2021 - ncbi.nlm.nih.gov
… Our meta-analysis revealed that PD-1/PD-L1 inhibitors plus CTLA-4 inhibitor could markedly improve the endpoint outcomes of patients compared with chemotherapy alone, and did not …
Number of citations: 3 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.